

# "3-Azepan-1-ylpropan-1-ol" solubility in different solvents

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## Compound of Interest

Compound Name: 3-Azepan-1-ylpropan-1-ol

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An In-depth Technical Guide on the Solubility of **3-Azepan-1-ylpropan-1-ol**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **3-Azepan-1-ylpropan-1-ol**. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on the compound's molecular structure and provides a detailed experimental protocol for determining its solubility in various solvents. This guide is intended to support researchers and professionals in drug development and other scientific fields in handling and utilizing this compound effectively.

## Introduction to 3-Azepan-1-ylpropan-1-ol

**3-Azepan-1-ylpropan-1-ol** is a chemical compound with the molecular formula C<sub>9</sub>H<sub>19</sub>NO. Its structure consists of an azepane ring connected to a propanol group via the nitrogen atom. The presence of a hydroxyl (-OH) group and a tertiary amine makes it a polar molecule, which significantly influences its solubility in different solvents. Understanding its solubility is crucial for various applications, including reaction chemistry, formulation development, and biological assays.

## Predicted Solubility Profile

Based on the principle of "like dissolves like," the molecular structure of **3-Azepan-1-ylpropan-1-ol**, which contains both polar (hydroxyl and amino groups) and non-polar (the hydrocarbon backbone and the azepane ring) regions, suggests a varied solubility profile.

- **Polar Protic Solvents** (e.g., Water, Ethanol, Methanol): The hydroxyl group can participate in hydrogen bonding with protic solvents. The tertiary amine can also be protonated in acidic aqueous solutions, increasing its water solubility. Therefore, **3-Azepan-1-ylpropan-1-ol** is expected to be soluble in polar protic solvents.
- **Polar Aprotic Solvents** (e.g., DMSO, DMF, Acetonitrile): The polarity of these solvents will likely allow for the dissolution of **3-Azepan-1-ylpropan-1-ol**.
- **Non-polar Solvents** (e.g., Hexane, Toluene): The presence of the relatively large non-polar hydrocarbon structure may allow for some solubility in non-polar solvents, though it is expected to be limited compared to its solubility in polar solvents.

## Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for **3-Azepan-1-ylpropan-1-ol** is not readily available in published literature. The following table provides a template for researchers to record experimentally determined solubility data. The qualitative predictions are based on the structural analysis discussed above.

Solvent	Type	Predicted Qualitative Solubility	Quantitative Solubility ( g/100 mL at 25°C)
Water	Polar Protic	Soluble	
Ethanol	Polar Protic	Very Soluble	
Methanol	Polar Protic	Very Soluble	
Isopropanol	Polar Protic	Soluble	
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Soluble	
Dimethylformamide (DMF)	Polar Aprotic	Soluble	
Acetonitrile	Polar Aprotic	Soluble	
Acetone	Polar Aprotic	Soluble	
Dichloromethane (DCM)	Slightly Polar	Slightly Soluble	
Chloroform	Slightly Polar	Slightly Soluble	
Toluene	Non-polar	Sparingly Soluble	
Hexane	Non-polar	Insoluble	

## Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of **3-Azepan-1-ylpropan-1-ol**. This protocol is adapted from standard laboratory procedures for solubility testing.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

### 4.1. Materials

- **3-Azepan-1-ylpropan-1-ol**
- Selected solvents (e.g., water, ethanol, hexane)

- Analytical balance
- Vials with screw caps
- Magnetic stirrer and stir bars or a vortex mixer
- Constant temperature bath or incubator
- Micropipettes
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

#### 4.2. Procedure

- Preparation of Saturated Solutions:
  - Add an excess amount of **3-Azepan-1-ylpropan-1-ol** to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.
  - Seal the vials to prevent solvent evaporation.
  - Place the vials in a constant temperature bath (e.g., 25°C) and stir vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.<sup>[5]</sup>
- Sample Collection and Preparation:
  - After the equilibration period, allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
  - Carefully withdraw a known volume of the supernatant using a micropipette.
  - Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid particles.
- Quantification:

- Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
- Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of **3-Azepan-1-ylpropan-1-ol**.
- Prepare a calibration curve using standard solutions of known concentrations of **3-Azepan-1-ylpropan-1-ol** to accurately quantify the concentration in the sample.
- Calculation of Solubility:
  - Calculate the solubility using the following formula:

$$\text{Solubility (g/100 mL)} = (\text{Concentration from analysis (g/mL)} \times \text{Dilution factor}) \times 100$$

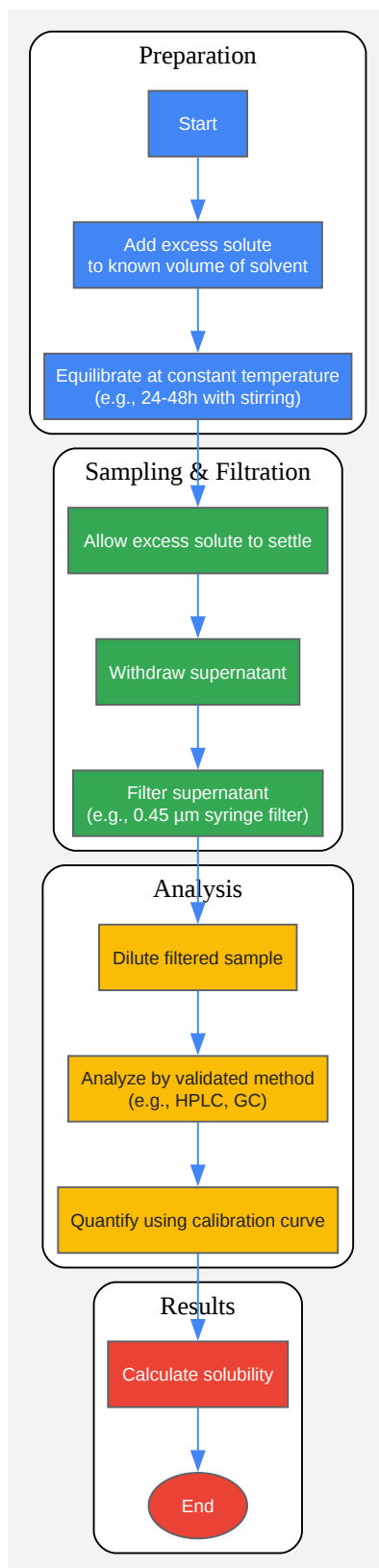
#### 4.3. Acid-Base Solubility Test

To further characterize its solubility based on its basic nature, the following tests can be performed:[\[2\]](#)[\[3\]](#)[\[4\]](#)

- 5% HCl: Add a small amount of **3-Azepan-1-ylpropan-1-ol** to 1 mL of 5% aqueous HCl. The amine group is expected to be protonated, forming a water-soluble salt.
- 5% NaOH: Add a small amount of the compound to 1 mL of 5% aqueous NaOH. As a basic compound, it is not expected to react and its solubility will likely be similar to that in water.

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.



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Caption: Workflow for determining the solubility of **3-Azepan-1-ylpropan-1-ol**.

## Conclusion

While quantitative solubility data for **3-Azepan-1-ylpropan-1-ol** is not widely published, its molecular structure suggests good solubility in polar solvents. This guide provides a robust experimental protocol for researchers to determine the precise solubility in various solvents of interest. The provided workflow and data table template will aid in the systematic evaluation and documentation of this compound's solubility profile, which is essential for its effective application in research and development.

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